molecular formula C18H21N9 B2738563 1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 2380184-54-1

1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B2738563
CAS No.: 2380184-54-1
M. Wt: 363.429
InChI Key: XLEODKHFGRHVOI-UHFFFAOYSA-N
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Description

1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex heterocyclic compound It features a unique arrangement of pyrazolo[1,5-a]pyrimidine, piperazine, and triazolo[4,3-b]pyridazine moieties

Preparation Methods

The synthesis of 1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves multiple steps. The synthetic route typically starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the piperazine and triazolo[4,3-b]pyridazine rings. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

    Cyclization: Intramolecular cyclization reactions can occur under acidic or basic conditions, forming new ring structures.

Scientific Research Applications

1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: The compound is investigated for its potential as an anticancer agent, due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: It is utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives and triazolo[4,3-b]pyridazine analogs. These compounds share structural similarities but may differ in their functional groups or substituents, leading to variations in their chemical and biological properties. For example:

    2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol: This compound has a hydroxyl group instead of the piperazine moiety, affecting its solubility and reactivity.

    6-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-7-methyl-7H-purine: This analog features a purine ring, which may enhance its binding affinity to certain biological targets.

The uniqueness of 1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine lies in its specific combination of heterocyclic rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-[4-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N9/c1-12-11-18(27-17(19-12)10-13(2)22-27)25-8-6-24(7-9-25)16-5-4-15-21-20-14(3)26(15)23-16/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEODKHFGRHVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2N3CCN(CC3)C4=NN5C(=NN=C5C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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